molecular formula C6H14ClN B7988889 rac trans-2,5-Dimethylpyrrolidine x HCl

rac trans-2,5-Dimethylpyrrolidine x HCl

Cat. No.: B7988889
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-VQALBSKCSA-N
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Description

Properties

IUPAC Name

(2R)-2,5-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-VQALBSKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2,5-Dimethylpyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic catalysts such as hydrochloric acid

Industrial Production Methods: In industrial settings, the production of rac trans-2,5-Dimethylpyrrolidine hydrochloride may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac trans-2,5-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl halides under basic or acidic conditions

Major Products:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted pyrrolidines

Scientific Research Applications

rac trans-2,5-Dimethylpyrrolidine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac trans-2,5-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-2,5-Dimethylpyrrolidine hydrochloride
  • CAS No.: 114143-75-8
  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • Purity : >95.00% (research grade)

Structural Features :
This compound consists of a five-membered pyrrolidine ring with methyl groups at the 2- and 5-positions in a trans configuration. The hydrochloride salt enhances its stability and water solubility, making it suitable for synthetic and pharmacological research .

Applications :
Primarily used in organic synthesis, asymmetric catalysis, and as a chiral building block in drug development. Its racemic nature (rac) distinguishes it from enantiopure analogs, limiting its direct use in stereoselective reactions without resolution .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The table below compares rac trans-2,5-Dimethylpyrrolidine HCl with key related amines and cyclic amines:

Compound Name CAS No. Structure Molecular Weight (g/mol) Key Applications Distinctive Features
rac trans-2,5-Dimethylpyrrolidine HCl 114143-75-8 Cyclic amine (5-membered ring) 135.64 Chiral synthesis, catalysis Racemic HCl salt; trans-methyl substitution enhances steric effects
Sparteine 90-39-1 Bicyclic lupin alkaloid 234.38 Asymmetric synthesis, chiral resolution Natural product; enantiopure; complex bicyclic structure limits synthetic versatility
2-Methylpiperidine 109-05-7 6-membered piperidine ring 113.20 Pharmaceutical intermediates Larger ring size reduces ring strain; methyl group at 2-position alters steric profile
N,N-Dimethylcyclohexanamine 98-94-2 Cyclohexane with dimethylamine 143.26 Surfactants, corrosion inhibitors Non-aromatic 6-membered ring; tertiary amine with higher lipophilicity
Tributylamine 102-82-9 Linear tertiary amine 185.36 Catalysis, ion-pairing agents Acyclic structure; highly lipophilic; limited use in aqueous systems
Spermine 71-44-3 Linear polyamine 348.52 Cell biology, nucleic acid stabilization Four amine groups; involved in cellular metabolism; distinct from monocyclic amines

Key Differences in Properties and Reactivity

  • Ring Size and Strain : Compared to 2-methylpiperidine (6-membered ring), the pyrrolidine ring in the target compound exhibits greater conformational rigidity due to its smaller size, influencing its reactivity in ring-opening or substitution reactions .
  • Salt Form : Unlike tributylamine or spermine , the hydrochloride salt of rac trans-2,5-Dimethylpyrrolidine improves aqueous solubility, enabling its use in polar solvents .
  • Stereochemical Complexity : Sparteine ’s enantiopurity makes it superior for asymmetric catalysis, whereas the racemic nature of the target compound requires additional resolution steps for stereoselective applications .
  • Functional Groups: Spermine’s polyamine structure facilitates interactions with biomolecules (e.g., DNA), while the target compound’s monocyclic amine is more suited for synthetic scaffolding .

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